Cas no 36722-81-3 ((2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name))

36722-81-3 structure
Product name:(2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name)
(2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name) Chemical and Physical Properties
Names and Identifiers
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- (2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name)
- Arabinose, oxime, L-
- D-Arabinose, oxime
- LogP
- D-Arabinose oxime
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- Inchi: 1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/t3-,4-,5+/m1/s1
- InChI Key: OKDOWAAKOUUJPX-WDCZJNDASA-N
- SMILES: C(=NO)[C@H]([C@@H]([C@@H](CO)O)O)O
Computed Properties
- Exact Mass: 165.06372245g/mol
- Monoisotopic Mass: 165.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 114Ų
(2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name) Related Literature
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1. Acid and base catalysis of the mutarotation of D-arabinose oximePaul Finch,Zohar M. Merchant J. Chem. Soc. Perkin Trans. 2 1982 199
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2. Contents pages
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3. 9. The biosynthesis of pteridines. Part III. The synthesis of 1-deoxy-1-pyrimidinylamino-2-ketosesThomas Neilson,H. C. S. Wood J. Chem. Soc. 1962 44
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4. Structure and stability, as a function of pH, of borate esters of carbohydrate oximes and related compounds in aqueous media studied by 11B and 13C NMR spectroscopyJacco van Haveren,Michael H. B. van den Burg,Joop A. Peters,Jan G. Batelaan,Antonius P. G. Kieboom,Herman van Bekkum J. Chem. Soc. Perkin Trans. 2 1991 321
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5. Index pages
36722-81-3 ((2R,3S,4R,5E)-5-(hydroxyimino)pentane-1,2,3,4-tetrol (non-preferred name)) Related Products
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